molecular formula C10H13ClF3N3O2 B2674869 Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride CAS No. 2402829-25-6

Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride

Cat. No.: B2674869
CAS No.: 2402829-25-6
M. Wt: 299.68
InChI Key: HUSFJFJVHJOEDD-UHFFFAOYSA-N
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Description

Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride is a pyrazole-based compound featuring a trifluoromethyl group at the 3-position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 1-position of the pyrazole core. The ethyl ester group at the 4-position enhances its lipophilicity, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications. This compound is cataloged by Enamine Ltd (Building Blocks Catalogue, 2019) with the molecular formula C₁₀H₁₃F₃N₃O₂·HCl and a molecular weight of 315.69 g/mol .

Properties

IUPAC Name

ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2.ClH/c1-2-18-9(17)7-5-16(6-3-14-4-6)15-8(7)10(11,12)13;/h5-6,14H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSFJFJVHJOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The carboxylate group can be esterified using ethanol and an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylate Derivatives

Structural Features and Substituent Variations

The table below compares the target compound with structurally analogous pyrazole-4-carboxylates:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride 1-azetidin-3-yl, 3-CF₃ C₁₀H₁₃F₃N₃O₂·HCl 315.69 Azetidine ring, hydrochloride salt
Ethyl 1-(4-azanylbutyl)-3-(3,4-dichlorophenyl)pyrazole-4-carboxylate 1-(4-aminobutyl), 3-(3,4-Cl₂C₆H₃) C₁₆H₁₉Cl₂N₃O₂ 356.25 Flexible butyl chain, dichlorophenyl group
Ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate 1-(3-Cl-pyridin-2-yl), 5-CH₃ C₁₂H₁₂ClN₃O₂ 273.70 Chloropyridine substituent, methyl group
Ethyl 2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate 2-(4-NO₂C₆H₄), 3-CF₃ C₁₃H₁₀F₃N₃O₄ 329.23 Nitrophenyl group, electron-withdrawing NO₂
Ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate 1-benzyl, 3-azido C₁₃H₁₃N₅O₂ 271.27 Azido group for click chemistry applications

Key Observations :

  • Azetidine vs. Aryl/Alkyl Substituents : The azetidine ring in the target compound introduces steric constraints absent in analogs with flexible chains (e.g., 4-azanylbutyl in ) or aromatic groups (e.g., 3-chloropyridine in ). This rigidity may enhance binding specificity in biological targets.
  • Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group is common across several analogs (), improving metabolic stability and lipophilicity.
Comparative Syntheses:
  • Ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate (): Synthesized via nucleophilic substitution between 5-(bromomethyl)-2-chloropyridine and ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate.
  • Ethyl 2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate (): Condensation of 4-nitrophenylhydrazine with ethyl 3-(trifluoromethyl)-4-oxo-pyrazole carboxylate.

Key Differences :

  • The target compound’s azetidine coupling requires specialized reagents (e.g., tert-butyl carbamates) and precise reaction control, whereas analogs with aromatic substituents (e.g., ) utilize simpler alkylation or condensation steps.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound enhances water solubility compared to neutral analogs like or , which rely on lipophilic substituents.
  • Melting Points : Data for the target compound is unavailable, but related compounds show varied thermal stability:
    • Ethyl 2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate: 107–109°C .
    • Ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate: Exists as a low-melting oil .

Biological Activity

Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. The unique structural features of this compound, including the azetidine moiety and the trifluoromethyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClF3_3N3_3O2_2
  • Molecular Weight : 299.68 g/mol
  • CAS Number : 2402829-25-6

The compound's hydrochloride form enhances its solubility and stability, making it suitable for various biological assays and applications .

Biological Activity Overview

Compounds featuring pyrazole and trifluoromethyl groups are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation in biological systems.
  • Antitumor Effects : Demonstrated ability to inhibit cancer cell proliferation in vitro.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against Gram-positive bacteria, with MIC values ranging from 0.25 to 1 μg/mL .
Anti-inflammatoryReduces inflammation markers in cellular models.
AntitumorInhibits proliferation of cancer cells (e.g., MCF-7, MDA-MB-231) with IC50_{50} values between 0.87–12.91 μM .

The biological activities of ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate; hydrochloride are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Interaction with Biological Targets : The unique structure allows for specific interactions with biomolecules, enhancing its efficacy against targeted diseases.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against seven strains of bacteria, showcasing significant activity particularly against Staphylococcus aureus and Listeria monocytogenes with MIC values as low as 0.25 μg/mL .
  • Anti-inflammatory Response :
    • In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating potential for managing inflammatory diseases.
  • Antitumor Activity :
    • Research on cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound significantly inhibited cell growth compared to standard chemotherapeutics like 5-Fluorouracil, suggesting a promising avenue for cancer treatment .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride?

The synthesis typically involves multi-step functionalization of pyrazole cores. Key steps include:

  • Azetidine introduction : Reacting pyrazole precursors (e.g., ethyl 3-azido-pyrazole-4-carboxylate) with azetidine derivatives under acidic conditions. For example, trifluoroacetic acid (TFA) catalyzes the coupling of azetidin-3-yl groups to pyrazole rings at elevated temperatures (50°C) .
  • Trifluoromethyl incorporation : The trifluoromethyl group is often introduced via nucleophilic substitution or cycloaddition reactions using trifluoromethylating agents.
  • Hydrochloride salt formation : Final purification may involve treating the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Q. How do researchers optimize reaction conditions for introducing the azetidine ring into pyrazole derivatives?

Optimization focuses on:

  • Catalyst selection : TFA (10 equiv) enhances electrophilic substitution by protonating intermediates, improving azetidine coupling efficiency .
  • Temperature control : Reactions are initiated at 0°C to minimize side reactions, then gradually warmed to 50°C to drive completion .
  • Solvent choice : Dichloromethane (DCM) or THF is preferred for solubility and stability of intermediates .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the ethyl ester (δ 1.34 ppm, triplet) and azetidine protons (δ 3.0–3.5 ppm, multiplet) confirm substitution patterns .
    • ¹³C NMR : Signals for the trifluoromethyl carbon (δ ~120 ppm, q, J = 270 Hz) and ester carbonyl (δ ~160 ppm) validate key functional groups .
  • IR spectroscopy : Stretching vibrations for the ester C=O (1684 cm⁻¹) and azide (2136 cm⁻¹) confirm intermediate steps .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the molecular conformation of this compound?

  • Data collection : High-resolution single-crystal X-ray diffraction data is collected, focusing on heavy atoms (Cl, F) for phasing .
  • Refinement with SHELXL : The software refines positional and thermal parameters, resolving torsional angles of the azetidine ring and trifluoromethyl orientation. Disordered regions (e.g., ethyl ester groups) are modeled with occupancy constraints .
  • Validation : Hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) are analyzed to confirm crystal packing stability .

Q. What strategies address low yields in the final purification steps of such heterocyclic compounds?

  • Flash chromatography optimization : Use gradient elution (e.g., cyclohexane/ethyl acetate, 0–35% over 15 CV) to separate polar impurities. Silica gel with 15–25 µm particle size improves resolution .
  • Dry-loading technique : Adsorbing crude product onto Celite before chromatography minimizes tailing and improves recovery .
  • Salt recrystallization : Dissolve the free base in hot ethanol, add concentrated HCl dropwise, and cool to precipitate the hydrochloride salt with ≥95% purity .

Q. How does the presence of the trifluoromethyl group influence the compound's reactivity in further functionalization?

  • Electron-withdrawing effects : The -CF₃ group increases electrophilicity at the pyrazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., amination or halogenation) .
  • Steric hindrance : The bulky -CF₃ group directs reactions to less hindered sites (e.g., C-4 carboxylate substitution over C-3) .
  • Metabolic stability : In biological studies, -CF₃ enhances resistance to oxidative degradation, making the compound a stable scaffold for drug discovery .

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